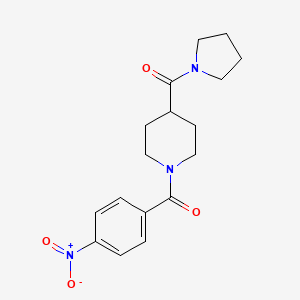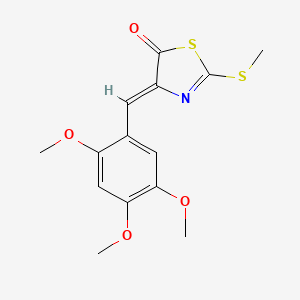
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide, commonly known as DBDS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDS is a sulfonamide derivative of benzothiadiazole, which is a heterocyclic compound.
Wirkmechanismus
The mechanism of action of DBDS is not fully understood. However, it has been suggested that DBDS exerts its antimicrobial activity by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. DBDS has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
DBDS has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. DBDS has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, DBDS has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DBDS has several advantages for lab experiments. It is readily available and can be easily synthesized. DBDS is also stable and has a long shelf life. However, DBDS has some limitations. It is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, DBDS can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DBDS. One potential application is in the development of new antimicrobial agents. DBDS has been shown to be effective against a range of bacteria, and further research could lead to the development of new antibiotics. Additionally, DBDS could be used as a fluorescent probe for the detection of biomolecules in vivo. Further research could also explore the potential of DBDS as an anticancer agent and its mechanism of action in inducing apoptosis in cancer cells. Finally, research could focus on developing new methods for the synthesis of DBDS and its derivatives to improve its properties and potential applications.
Synthesemethoden
The synthesis of DBDS involves the reaction of 2,4-difluoroaniline with 2-aminobenzenesulfonamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DBDS.
Wissenschaftliche Forschungsanwendungen
DBDS has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. DBDS has also been used as a fluorescent probe for the detection of biomolecules.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N3O2S2/c13-7-4-5-9(8(14)6-7)17-21(18,19)11-3-1-2-10-12(11)16-20-15-10/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTLKFZBKDUAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)




![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)

![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)


![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)